molecular formula C22H22N4O5S B3292234 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)urea CAS No. 877641-14-0

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)urea

Cat. No.: B3292234
CAS No.: 877641-14-0
M. Wt: 454.5 g/mol
InChI Key: QXGDZSOTSNVURO-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin-substituted pyrrolidinone core and a 6-ethoxybenzothiazol moiety. Its molecular formula is C₂₁H₂₂N₄O₄S, with a calculated molecular weight of 434.49 g/mol. The benzodioxin group contributes to aromatic stacking interactions, while the 5-oxopyrrolidin-3-yl urea backbone provides hydrogen-bonding capabilities.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-2-29-15-4-5-16-19(11-15)32-22(24-16)25-21(28)23-13-9-20(27)26(12-13)14-3-6-17-18(10-14)31-8-7-30-17/h3-6,10-11,13H,2,7-9,12H2,1H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGDZSOTSNVURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzodioxin and benzothiazole rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Various substitution reactions can occur, particularly at the benzodioxin and benzothiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe for investigating biological pathways, enzyme interactions, and cellular processes.

    Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may find applications in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of urea derivatives sharing the 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl scaffold. Below is a detailed analysis of its structural and physicochemical distinctions from analogous molecules:

Substituent Variations and Molecular Properties

Compound Name Substituent on Urea Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 6-ethoxy-1,3-benzothiazol-2-yl C₂₁H₂₂N₄O₄S 434.49 Ethoxy group enhances lipophilicity; benzothiazol may improve target selectivity .
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-1,1-bis(2-methoxyethyl)urea Bis(2-methoxyethyl) C₁₉H₂₇N₃O₆ 393.44 Methoxyethyl groups increase hydrophilicity (logP ~1.9) but reduce aromatic interactions.
1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-ethoxypropyl)urea 3-ethoxypropyl C₁₈H₂₅N₃O₅ 363.41 Linear ethoxy chain lowers steric hindrance, possibly enhancing membrane permeability.
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-N'-(4-methyl-1,3-benzothiazol-2-yl)urea 4-methyl-1,3-benzothiazol-2-yl C₂₁H₂₀N₄O₄S 424.48 Methyl substitution on benzothiazol reduces steric bulk compared to ethoxy.
1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-fluoro-4-methylphenyl)urea 3-fluoro-4-methylphenyl C₂₀H₂₀FN₃O₄ 385.40 Fluorine atom enhances electronegativity and metabolic stability.

Key Structural and Functional Insights

Benzothiazol vs. Aromatic Substitutents: The target compound’s 6-ethoxybenzothiazol group confers higher molecular weight (434.49 g/mol) compared to phenyl-substituted analogs (e.g., 385.40 g/mol in ). This may reduce blood-brain barrier penetration but improve plasma protein binding .

~2.5 estimated for the target). Ethoxypropyl chains () lower molecular weight (363.41 g/mol) and may improve bioavailability due to reduced steric hindrance.

Biological Implications: Benzothiazol derivatives (e.g., Z14 in ) are associated with kinase inhibition, suggesting the target compound may share similar mechanisms. However, the urea linker in the target compound differentiates it from carboxamide-based analogs like Z14.

Biological Activity

The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

This compound features a complex structure comprising a benzodioxin moiety and a benzothiazole derivative, which are known to contribute to its biological activity. The presence of the urea linkage further enhances its interaction with biological targets.

Biological Activities

The biological activities of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of benzodioxin compounds often exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain derivatives demonstrated up to 45 times the potency of standard chemotherapeutics in inhibiting low-density lipoprotein peroxidation, which is crucial in cancer progression .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Benzothiazole derivatives are noted for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Preliminary studies have shown that related compounds can reduce inflammation markers in vitro .

Antimicrobial Properties

Compounds containing benzodioxin and benzothiazole structures have been investigated for their antimicrobial effects. In vitro studies demonstrated activity against a range of bacteria and fungi, with some derivatives exhibiting comparable efficacy to established antibiotics .

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent.

Enzyme Inhibition

The urea moiety is known to interact with various enzymes, potentially acting as an inhibitor. For example, related compounds have been studied for their ability to inhibit cholinesterase enzymes, which are relevant in neurodegenerative diseases . This inhibition can lead to increased levels of neurotransmitters like acetylcholine.

Receptor Modulation

The compound may also act on specific receptors involved in cellular signaling pathways. Studies suggest that benzothiazole derivatives can modulate receptors associated with pain and inflammation, leading to analgesic effects .

Case Studies

Several case studies provide insight into the biological efficacy of similar compounds:

  • Anticancer Study : A series of 2,3-dihydrobenzodioxin derivatives were synthesized and tested against human cancer cell lines. Results showed significant cytotoxicity with IC50 values lower than those of conventional drugs .
  • Anti-inflammatory Research : In a model of acute inflammation, a benzothiazole derivative reduced edema significantly compared to control groups, suggesting potential therapeutic applications in inflammatory disorders .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial activity of various benzodioxin derivatives against common pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .

Data Summary

Activity TypeObserved EffectsReference
AnticancerUp to 45x potency compared to standard drugs
Anti-inflammatorySignificant reduction in inflammation markers
AntimicrobialComparable MICs to antibiotics

Q & A

Q. What are the recommended synthetic routes for 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)urea, and which analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A protocol analogous to the three-component coupling of triazole, urea, and thiourea derivatives (as described for similar triazine-urea hybrids) is recommended, using 1,4-dioxane as a solvent and triethylamine as a base to facilitate condensation . Post-synthesis, structural validation requires:
  • High-Performance Liquid Chromatography (HPLC) with a buffer system (e.g., ammonium acetate, pH 6.5) to assess purity .
  • Nuclear Magnetic Resonance (NMR) for confirming substituent positions, particularly the benzodioxin and benzothiazole moieties.
  • Mass Spectrometry (MS) to verify molecular weight (e.g., expected m/z for C₂₃H₂₁N₃O₅S) .

Q. How should researchers design initial biological activity assays for this compound, considering its structural complexity?

  • Methodological Answer : Begin with in vitro assays to evaluate target engagement (e.g., enzyme inhibition or receptor binding). Key considerations:
  • Use buffer solutions (e.g., ammonium acetate, pH 6.5) to maintain compound stability during assays .
  • Prioritize dose-response studies to establish IC₅₀ values, leveraging methodologies from microbial studies (e.g., zoospore regulation assays) .
  • Include positive and negative controls (e.g., known inhibitors or solvents like DMSO) to validate assay conditions .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound's solubility and stability under varying experimental conditions?

  • Methodological Answer : Contradictions often arise from solvent polarity, pH, or temperature effects. Systematic approaches include:
  • Solubility Screening : Test solvents like DMSO, ethanol, and aqueous buffers (pH 4–8) to identify optimal conditions .
  • Stability Studies : Use HPLC to monitor degradation over time under stressors (e.g., light, heat) .
  • Controlled Replication : Repeat experiments with standardized protocols (e.g., fixed stirring rates, inert atmospheres) to isolate variables .
    Link findings to theoretical frameworks (e.g., Hansen solubility parameters) to predict behavior .

Q. How can computational modeling be integrated to predict the compound's interaction with biological targets, and what validation methods are recommended?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like enzymes or receptors. Steps:
  • Target Selection : Prioritize proteins with structural homology to known urea-binding domains (e.g., kinase ATP pockets).
  • Force Field Optimization : Adjust parameters for the benzodioxin and benzothiazole groups to improve accuracy .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays. Discrepancies may indicate unmodeled solvent effects or conformational flexibility .

Q. What methodologies are recommended for investigating the metabolic pathways or degradation products of this compound in biological systems?

  • Methodological Answer : Employ HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) to track metabolites. Key steps:
  • In Vitro Metabolism : Incubate the compound with liver microsomes (e.g., human or rodent) and NADPH cofactors.
  • Degradation Analysis : Use isotopic labeling (e.g., ¹⁴C) to trace fragmentation pathways .
  • Data Interpretation : Cross-reference spectral libraries (e.g., NIST) and computational tools (e.g., MetFrag) to identify unknown peaks .

Experimental Design & Data Analysis

Q. How can researchers optimize reaction yields while minimizing byproduct formation during synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Factor Screening : Vary temperature, solvent ratios, and catalyst loading (e.g., triethylamine) to identify critical parameters .
  • Response Surface Methodology (RSM) : Model interactions between factors to predict optimal conditions (e.g., 60°C, 1:3 molar ratio) .
  • Byproduct Characterization : Use preparative TLC or column chromatography to isolate impurities, followed by NMR/MS for structural elucidation .

Q. What approaches are suitable for reconciling conflicting results in the compound's biological activity across different cell lines?

  • Methodological Answer : Address variability through:
  • Cell Line Authentication : Confirm species origin and genetic stability (e.g., STR profiling) .
  • Microenvironment Control : Standardize culture conditions (e.g., serum concentration, O₂ levels) .
  • Pathway Analysis : Use transcriptomics (e.g., RNA-seq) to identify differential gene expression influencing compound sensitivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)urea
Reactant of Route 2
Reactant of Route 2
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)urea

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